Cas no 2097993-69-4 ((4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone)

(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone is a fluorinated heterocyclic compound featuring a cyclopenta[c]pyrrole scaffold fused with a pyrrolidine moiety. The presence of two fluorine atoms at the 4-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The ketone linkage between the bicyclic system and the pyrrolidine ring offers a versatile handle for further derivatization. This structure is particularly relevant in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its conformational rigidity and potential for targeted interactions. Its synthetic utility is underscored by its compatibility with diverse reaction conditions.
(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone structure
2097993-69-4 structure
Product Name:(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
CAS No:2097993-69-4
MF:C12H18F2N2O
MW:244.280930042267
CID:5724483
PubChem ID:121202140
Update Time:2025-10-28

(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-pyrrolidin-3-ylmethanone
    • 2097993-69-4
    • F1907-5951
    • (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
    • AKOS026710320
    • Methanone, (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-pyrrolidinyl-
    • Inchi: 1S/C12H18F2N2O/c13-12(14)3-1-9-6-16(7-10(9)12)11(17)8-2-4-15-5-8/h8-10,15H,1-7H2
    • InChI Key: KAIZISZUXBWKJH-UHFFFAOYSA-N
    • SMILES: FC1(CCC2CN(C(C3CNCC3)=O)CC21)F

Computed Properties

  • Exact Mass: 244.13871953g/mol
  • Monoisotopic Mass: 244.13871953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 372.2±42.0 °C(Predicted)
  • pka: 9.86±0.10(Predicted)

(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone Pricemore >>

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Additional information on (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

Introduction to (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, with the CAS number 2097993-69-4, stands out due to its unique structural and functional properties. This compound has garnered significant attention in recent years, particularly for its potential applications in drug discovery and molecular biology.

The molecular structure of this compound is characterized by its tetrahydrocyclopenta[c]pyrrole core, which is a fused heterocyclic system containing nitrogen. The presence of difluoro substituents at the 4-position of the hexahydrocyclopenta[c]pyrrole ring introduces additional electronic and steric effects, making it a versatile scaffold for further chemical modifications. The pyrrolidin-3-ylmethyl moiety attached to the tetrahydrocyclopenta[c]pyrrole ring enhances the compound's complexity and reactivity, offering numerous possibilities for synthetic chemistry and biological interactions.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their pharmaceutical applications. The tetrahydrocyclopenta[c]pyrrole scaffold has been extensively studied due to its ability to mimic natural products and bioactive molecules. Researchers have leveraged this scaffold to develop compounds with potential therapeutic effects against various diseases, including cancer and neurological disorders. The difluoro substitution pattern is particularly noteworthy, as it can influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets.

One of the most exciting aspects of (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone is its potential as a building block for more complex molecules. The combination of the tetrahydrocyclopenta[c]pyrrole core with the pyrrolidin-3-ylmethyl group provides a rich platform for medicinal chemists to explore. By modifying different parts of the molecule, researchers can fine-tune its properties to achieve desired biological activities. This flexibility has made it a valuable tool in drug discovery programs.

Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including solubility, metabolic stability, and binding affinity. In particular, difluoro substituents have been shown to enhance the potency and selectivity of drug candidates. This has led to an increased interest in developing synthetic methods for fluorinated heterocycles like (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex framework of the molecule. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is crucial for biological activity.

Once synthesized, (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone can be further functionalized to explore its potential as a drug candidate. Researchers often attach various pharmacophores or bioisosteres to modify its interactions with biological targets. For instance, linking this compound to nucleoside analogs or kinase inhibitors could lead to novel therapeutic agents with enhanced efficacy.

The field of computational chemistry has also played a significant role in understanding the properties of this compound. Molecular modeling techniques allow researchers to predict how (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone interacts with biological targets at the atomic level. This information is invaluable for designing experiments and optimizing drug candidates before they enter preclinical testing.

In conclusion, (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone represents a promising compound in the realm of pharmaceutical research. Its unique structural features and potential applications make it a valuable asset for drug discovery programs aimed at developing treatments for various diseases. As research continues to uncover new synthetic methods and biological activities associated with this molecule, it is likely that we will see further advancements in its application within medicine and biotechnology.

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